Sorbinil

Catalog No.
S543597
CAS No.
68367-52-2
M.F
C11H9FN2O3
M. Wt
236.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbinil

CAS Number

68367-52-2

Product Name

Sorbinil

IUPAC Name

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

InChI

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1

InChI Key

LXANPKRCLVQAOG-NSHDSACASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-fluoro-2,3-dihydro-spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione, CP 45634, CP-45634, D-6-fluoro-spiro(chroman-4,4'-imidazolidine)-2',5'-dione, sorbinil

Canonical SMILES

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F

Isomeric SMILES

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F

The exact mass of the compound Sorbinil is 236.0597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 355082. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sorbinil (CAS 68367-52-2) is a prototypical spirohydantoin-class aldose reductase inhibitor (ARI) that serves as a foundational reference standard in biochemical and structural procurement. Unlike carboxylic acid-based ARIs, Sorbinil's uncharged spiro-imidazolidinedione scaffold provides distinct physicochemical properties, including a logP of approximately 0.78, which facilitates high membrane permeability [1]. In commercial and research settings, it is primarily procured not as a therapeutic, but as an essential baseline for comparative in vitro screening, crystallographic studies of the ALR2 active site, and ex vivo sorbitol accumulation models. Its established thermodynamic profile and tissue penetrance make it a definitive benchmark for evaluating next-generation polyol pathway inhibitors [2].

Substituting Sorbinil with carboxylic acid-class ARIs (such as Epalrestat or Tolrestat) or newer highly selective agents fundamentally alters assay baselines and invalidates comparative data. Carboxylic acid ARIs rely on opening a distinct specificity pocket within the ALR2 active site and exhibit restricted tissue penetration due to their negative charge at physiological pH [1]. In contrast, Sorbinil binds the rigid active site without inducing this major conformational change and readily permeates dense tissues like the ocular lens and neural tissues[2]. Using a different ARI class in permeability or structural assays will yield incompatible pharmacokinetic and thermodynamic data, destroying the integrity of comparative structural biology and ex vivo efficacy models.

Crystallographic Baseline for ALR2 Induced-Fit Adaptations

Sorbinil is the definitive crystallographic baseline for the closed conformation of the ALR2 active site. While inhibitors like Tolrestat and Zopolrestat induce a massive conformational change that opens a hydrophobic specificity pocket to accommodate their bulky lipophilic groups, Sorbinil binds tightly to the primary recognition region without triggering this pocket opening [1]. This structural divergence means Sorbinil must be procured to establish the baseline active-site geometry before mapping the induced-fit adaptations caused by newer, bulkier pipeline ARIs.

Evidence DimensionALR2 Active Site Conformational State
Target Compound DataSorbinil: Binds primary active site; specificity pocket remains closed.
Comparator Or BaselineTolrestat / Zopolrestat: Induces conformational change opening the specificity pocket.
Quantified DifferenceDistinct binding modes defining closed vs. open specificity pocket states.
ConditionsX-ray crystallography of porcine and human ALR2 holoenzyme complexes.

Procuring Sorbinil is mandatory for structural biology labs needing a non-inducing reference ligand to map ALR2 conformational flexibility and specificity pocket dynamics.

Higher Tissue Penetration in Ex Vivo Lens Models

Due to its uncharged spirohydantoin structure, Sorbinil demonstrates significantly higher tissue penetration compared to highly protein-bound carboxylic acid ARIs. In intact rat lens models incubated in high-glucose media, a 10 nM concentration of Sorbinil inhibited sorbitol formation by 76%[1]. In direct contrast, the same 10 nM concentration of the carboxylic acid ARI Sulindac achieved only a 36% inhibition [1]. This quantitative advantage in intact tissues makes Sorbinil a necessary positive control for any assay measuring intracellular target engagement.

Evidence DimensionEx vivo inhibition of sorbitol formation (intact lens)
Target Compound DataSorbinil (10 nM): 76% inhibition
Comparator Or BaselineSulindac (10 nM): 36% inhibition
Quantified Difference>2-fold higher efficacy in intact tissue due to higher membrane permeability.
ConditionsRat lenses incubated in high-glucose TC-199 media.

For researchers developing topical or systemic ARIs for ocular targets, Sorbinil is the required positive control for validating tissue penetration and intracellular target engagement.

Reference Standard for ALR1/ALR2 Cross-Selectivity Assays

Modern ARI development focuses on maximizing selectivity for Aldose Reductase (ALR2) over Aldehyde Reductase (ALR1) to prevent off-target toxicity. Sorbinil is highly valuable in procurement because it is a poorly selective dual-inhibitor, inhibiting both ALR2 and ALR1 to a comparable extent [1]. When compared to newer agents like ARI-809, which boasts a highly selective 1:930 ALR1:ALR2 inhibition ratio, Sorbinil provides the necessary non-selective baseline [1]. Without Sorbinil as a positive control for dual inhibition, it is impossible to accurately calibrate and validate the selectivity index of novel ARI candidates.

Evidence DimensionALR1 vs ALR2 Selectivity Ratio
Target Compound DataSorbinil: ~1:1 (Comparable inhibition of ALR1 and ALR2)
Comparator Or BaselineARI-809: Highly selective for ALR2 (1:930 ratio)
Quantified DifferenceSorbinil provides the ~1:1 non-selective baseline required to calculate the >900-fold selectivity of newer agents.
ConditionsIn vitro enzymatic activity assays measuring IC50 for ALR1 vs ALR2.

Assay developers must procure Sorbinil as the standard positive control to demonstrate that new pipeline ARIs successfully achieve ALR1-sparing selectivity.

Thermodynamic Baseline for Spirohydantoin Scaffold Binding

In medicinal chemistry, Sorbinil is utilized to isolate the core binding thermodynamics of the spirohydantoin scaffold. When compared to Fidarestat—which differs only by the presence of an exocyclic amide—Sorbinil establishes the baseline enthalpic and entropic contributions of the core ring system [1]. Microcalorimetry studies on ALR2 mutants reveal that Fidarestat gains a ΔG° advantage of 7.8 kJ/mol (approximately the enthalpy of one hydrogen bond) over the Sorbinil baseline [1]. Procuring Sorbinil is therefore critical for factorizing the exact thermodynamic value of functional group additions in lead optimization.

Evidence DimensionThermodynamic binding affinity (ΔG°)
Target Compound DataSorbinil: Baseline spirohydantoin thermodynamic profile
Comparator Or BaselineFidarestat: Adds exocyclic amide, gaining 7.8 kJ/mol ΔG° advantage
Quantified Difference7.8 kJ/mol difference isolates the precise enthalpic contribution of the single exocyclic amide modification.
ConditionsIsothermal titration calorimetry (ITC) of wild-type and Leu300Pro mutant ALR2.

Medicinal chemists require Sorbinil to factorize absolute enthalpic and entropic contributions when optimizing spirohydantoin-based lead compounds.

Positive Control in Ex Vivo Ocular and Neural Permeability Assays

Due to its high tissue penetrance and uncharged structure, Sorbinil is the standard reference material for evaluating the intracellular efficacy of new ARIs in intact lens, retina, and sciatic nerve models, outperforming highly protein-bound carboxylic acids in these specific environments [1].

Structural Biology and Crystallography Baselines

Sorbinil is the required ligand for stabilizing the closed specificity pocket conformation of ALR2, serving as the essential crystallographic comparator against induced-fit ARIs like Tolrestat that trigger massive active-site rearrangements [2].

ALR1/ALR2 Selectivity Screening Panels

As a dual inhibitor of both aldose and aldehyde reductase, Sorbinil is the standard baseline used to calibrate assays and calculate the selectivity ratios of next-generation, ALR1-sparing drug candidates[3].

Thermodynamic Factorization in Medicinal Chemistry

Sorbinil is utilized in isothermal titration calorimetry (ITC) to isolate the baseline binding enthalpy and entropy of the spirohydantoin core, guiding the rational design and thermodynamic profiling of functionalized ARI derivatives like Fidarestat [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

236.05972032 Da

Monoisotopic Mass

236.05972032 Da

Heavy Atom Count

17

LogP

0.78
0.78 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G4186B906P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
AKR1B1 [HSA:231] [KO:K00011]

Pictograms

Irritant

Irritant

Other CAS

68367-52-2

Wikipedia

Sorbinil

Dates

Last modified: 08-15-2023
1: Coppey LJ, Gellett JS, Davidson EP, Dunlap JA, Yorek MA. Effect of treating streptozotocin-induced diabetic rats with sorbinil, myo-inositol or aminoguanidine on endoneurial blood flow, motor nerve conduction velocity and vascular function of epineurial arterioles of the sciatic nerve. Int J Exp Diabetes Res. 2002;3(1):21-36. PubMed PMID: 11900277; PubMed Central PMCID: PMC2478566.
2: Sellers DJ, Chess-Williams R. The effect of sorbinil, an aldose reductase inhibitor, on aortic function in control and streptozotocin-induced diabetic rats. J Auton Pharmacol. 2000 Feb;20(1):15-22. PubMed PMID: 11048957.
3: Bohren KM, Grimshaw CE. The sorbinil trap: a predicted dead-end complex confirms the mechanism of aldose reductase inhibition. Biochemistry. 2000 Aug 15;39(32):9967-74. PubMed PMID: 10933817.
4: Sellers DJ, Chess-Williams R. The effects of streptozotocin-induced diabetes and aldose reductase inhibition with sorbinil, on left and right atrial function in the rat. J Pharm Pharmacol. 2000 Jun;52(6):687-94. PubMed PMID: 10875546.
5: Christen WG, Manson JE, Bubes V, Glynn RJ. Risk factors for progression of distal symmetric polyneuropathy in type 1 diabetes mellitus. Sorbinil Retinopathy Trial Research Group. Am J Epidemiol. 1999 Dec 1;150(11):1142-51. PubMed PMID: 10588075.
6: Karihaloo AK, Joshi K, Chopra JS. Effect of sorbinil and ascorbic acid on myo-inositol transport in cultured rat Schwann cells exposed to elevated extracellular glucose. J Neurochem. 1997 Nov;69(5):2011-8. PubMed PMID: 9349546.
7: Urzhumtsev A, Tête-Favier F, Mitschler A, Barbanton J, Barth P, Urzhumtseva L, Biellmann JF, Podjarny A, Moras D. A 'specificity' pocket inferred from the crystal structures of the complexes of aldose reductase with the pharmaceutically important inhibitors tolrestat and sorbinil. Structure. 1997 May 15;5(5):601-12. PubMed PMID: 9195881.
8: Beyer-Mears A, Diecke FP, Mistry K, Cruz E. Comparison of the effects of Zopolrestat and Sorbinil on lens myo-inositol influx. Pharmacology. 1997 Feb;54(2):76-83. PubMed PMID: 9088040.
9: Way KJ, Reid JJ. The aldose reductase inhibitor sorbinil does not prevent the impairment in nitric oxide-mediated neurotransmission in anococcygeus muscle from diabetic rats. Eur J Pharmacol. 1996 Dec 27;318(1):101-8. PubMed PMID: 9007520.
10: Malone JI, Lowitt S, Salem AF, Miranda C, Korthals JK, Carver J. The effects of acetyl-L-carnitine and sorbinil on peripheral nerve structure, chemistry, and function in experimental diabetes. Metabolism. 1996 Jul;45(7):902-7. PubMed PMID: 8692029.
11: Robison WG Jr, Laver NM, Jacot JL, Glover JP. Sorbinil prevention of diabetic-like retinopathy in the galactose-fed rat model. Invest Ophthalmol Vis Sci. 1995 Nov;36(12):2368-80. PubMed PMID: 7591626.
12: Edmands SD, Hughs KS, Lee SY, Meyer SD, Saari E, Yancey PH. Time-dependent aspects of osmolyte changes in rat kidney, urine, blood and lens with sorbinil and galactose feeding. Kidney Int. 1995 Aug;48(2):344-53. PubMed PMID: 7564101.
13: Pugliese G, Tilton RG, Speedy A, Oates PJ, Williamson JR. Effects of combined insulin and sorbinil treatment on diabetes-induced vascular dysfunction in rats. Metabolism. 1994 Apr;43(4):492-500. PubMed PMID: 8159110.
14: The sorbinil retinopathy trial: neuropathy results. Sorbinil Retinopathy Trial Research Group. Neurology. 1993 Jun;43(6):1141-9. PubMed PMID: 8170559.
15: Liu SQ, Bhatnagar A, Srivastava SK. Does sorbinil bind to the substrate binding site of aldose reductase? Biochem Pharmacol. 1992 Dec 15;44(12):2427-9. PubMed PMID: 1472112.
16: Sutera SP, Chang K, Marvel J, Williamson JR. Concurrent increases in regional hematocrit and blood flow in diabetic rats: prevention by sorbinil. Am J Physiol. 1992 Sep;263(3 Pt 2):H945-50. PubMed PMID: 1415621.
17: Körner A, Celsi G, Eklöf AC, Linné T, Persson B, Aperia A. Sorbinil does not prevent hyperfiltration, elevated ultrafiltration pressure and albuminuria in streptozotocin-diabetic rats. Diabetologia. 1992 May;35(5):414-8. PubMed PMID: 1521721.
18: Beyer-Mears A, Murray FT, Cruz E, Rountree J, Sciadini M. Comparison of sorbinil and ponalrestat (Statil) diminution of proteinuria in the BB rat. Pharmacology. 1992;45(5):285-91. PubMed PMID: 1465475.
19: Tilton RG, Pugliese G, LaRose LS, Faller AM, Chang K, Province MA, Williamson JR. Discordant effects of the aldose reductase inhibitor, sorbinil, on vascular structure and function in chronically diabetic and galactosemic rats. J Diabet Complications. 1991 Oct-Dec;5(4):230-7. PubMed PMID: 1779018.
20: Kato K, Nakayama K, Mizota M, Miwa I, Okuda J. Properties of novel aldose reductase inhibitors, M16209 and M16287, in comparison with known inhibitors, ONO-2235 and sorbinil. Chem Pharm Bull (Tokyo). 1991 Jun;39(6):1540-5. PubMed PMID: 1934175.

Explore Compound Types